molecular formula C11H6Cl2N4 B1598411 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 99971-84-3

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1598411
CAS No.: 99971-84-3
M. Wt: 265.09 g/mol
InChI Key: TVNFAHSWOCLZGO-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including anticancer and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . This interaction with CDK2 suggests that the compound may play a role in cell cycle regulation .

Cellular Effects

In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines .

Molecular Mechanism

At the molecular level, this compound binds to the active site of CDK2, inhibiting its activity . This interaction leads to alterations in cell cycle progression and induces apoptosis within cells .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been observed over time . The compound has shown stability and significant long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . The compound has shown potent cytotoxic activities at certain dosages, with threshold effects observed in these studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to CDK2 inhibition . It interacts with enzymes and cofactors in these pathways, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its interactions with CDK2, it is likely that it may interact with transporters or binding proteins that influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully understood. Its interaction with CDK2 suggests that it may be localized to specific compartments or organelles where CDK2 is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with hydrazine monohydrate in methanol, followed by the addition of triethylamine . The reaction is carried out at 0°C to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent.

Properties

IUPAC Name

4,6-dichloro-1-phenylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-9-8-6-14-17(7-4-2-1-3-5-7)10(8)16-11(13)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNFAHSWOCLZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406123
Record name 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99971-84-3
Record name 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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